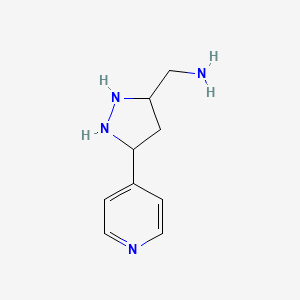
1H-Pyrazole-3-methanamine, 5-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine
Medically, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of both pyridine and pyrazole rings contributes to its bioactivity .
Industry
In the industrial sector, (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is used in the development of new materials, including polymers and metal-organic frameworks. These materials have applications in catalysis, gas storage, and separation technologies .
Mechanism of Action
The mechanism of action of (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This interaction can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar pyridine moiety but differs in the presence of a pyrimidine ring instead of a pyrazole ring.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound contains a triazole ring and a benzoic acid moiety, making it structurally similar yet distinct.
Uniqueness
The uniqueness of (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine lies in its combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(5-pyridin-4-ylpyrazolidin-3-yl)methanamine |
InChI |
InChI=1S/C9H14N4/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-4,8-9,12-13H,5-6,10H2 |
InChI Key |
NFQYNDRZCCKMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=CC=NC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















